molecular formula C12H12Br2N2O2S B2731254 1-(2,5-Dibromo-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole CAS No. 2249316-32-1

1-(2,5-Dibromo-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole

Cat. No. B2731254
CAS RN: 2249316-32-1
M. Wt: 408.11
InChI Key: KOJRCLSUTDPQPT-UHFFFAOYSA-N
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Description

1-(2,5-Dibromo-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole, also known as DBMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is synthesized using a specific method that involves the reaction of 2,5-dibromo-4-methylbenzenesulfonyl chloride with 3,5-dimethylpyrazole. DBMP has been found to exhibit various biochemical and physiological effects, making it a promising compound for future research.

Mechanism of Action

The mechanism of action of 1-(2,5-Dibromo-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole is not fully understood, but it has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes play a crucial role in the inflammatory response, and their inhibition by this compound may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the activity of COX-2 and 5-LOX enzymes. Additionally, this compound has been found to exhibit antibacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

1-(2,5-Dibromo-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in high yields. It has also been found to exhibit various biological activities, making it a promising compound for future research. However, there are some limitations to the use of this compound in laboratory experiments. Its mechanism of action is not fully understood, and its potential side effects are not well documented.

Future Directions

There are several future directions for research on 1-(2,5-Dibromo-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole. One potential area of research is the development of new therapeutic agents for the treatment of cancer and inflammation using this compound as a lead compound. Another area of research is the development of new antibiotics using this compound as a template. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its unique properties. It has been found to exhibit various biochemical and physiological effects, making it a potential candidate for the development of new therapeutic agents and antibiotics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.

Synthesis Methods

The synthesis of 1-(2,5-Dibromo-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole involves the reaction of 2,5-dibromo-4-methylbenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine or sodium hydroxide. The reaction yields this compound as a white solid with a high yield.

Scientific Research Applications

1-(2,5-Dibromo-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections. This compound has also been found to inhibit the activity of certain enzymes, making it a promising compound for enzyme inhibition studies.

properties

IUPAC Name

1-(2,5-dibromo-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2N2O2S/c1-7-4-11(14)12(6-10(7)13)19(17,18)16-9(3)5-8(2)15-16/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJRCLSUTDPQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)N2C(=CC(=N2)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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